molecular formula C14H15N3O2 B5683682 N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide

N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide

Cat. No. B5683682
M. Wt: 257.29 g/mol
InChI Key: PHWPOEISPCGTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of pyrimidine-based compounds and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of DPA is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cell proliferation and inflammation. DPA also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which helps to protect cells from oxidative stress. DPA has also been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. Additionally, DPA has been found to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA in lab experiments is its high purity and stability. DPA has been synthesized using a reliable method, which ensures consistent results. Additionally, DPA has shown promising results in various studies, which makes it a good candidate for further research. However, one of the limitations of using DPA is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on DPA. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate the efficacy of DPA in different types of cancer and to identify the optimal dosage and treatment duration. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Studies are needed to investigate the effects of DPA on different aspects of cognitive function and to determine the optimal treatment regimen. Additionally, further studies are needed to investigate the safety and toxicity of DPA in humans.

Synthesis Methods

The synthesis of DPA involves the reaction of 4-aminophenol with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetic anhydride to yield DPA. This method has been optimized to achieve high yields and purity of DPA.

Scientific Research Applications

DPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, DPA has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also shown neuroprotective effects by reducing oxidative stress and improving cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-[4-(4,6-dimethylpyrimidin-2-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-8-10(2)16-14(15-9)19-13-6-4-12(5-7-13)17-11(3)18/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWPOEISPCGTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.